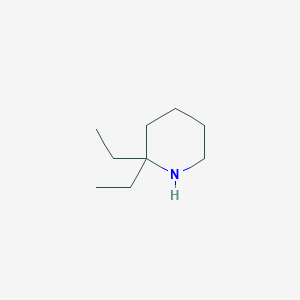

2,2-Diethylpiperidine

Description

Contextualization of 2,2-Diethylpiperidine as a Key Heterocyclic Amine

This compound is a saturated heterocyclic amine. Heterocyclic amines are organic compounds that feature a ring structure containing atoms of at least two different elements, one of which is nitrogen. ijrst.comwikipedia.org Specifically, this compound belongs to the piperidine (B6355638) family, which is characterized by a six-membered ring composed of five carbon atoms and one nitrogen atom. ijrst.comnih.gov Saturated heterocycles like piperidine and its derivatives are fundamental structures in organic chemistry, often behaving like their acyclic counterparts, in this case, a secondary amine, but with a distinct steric profile. ijrst.com

The piperidine structure is a prevalent motif in a vast array of natural products and synthetic compounds, making its derivatives, including this compound, valuable building blocks in chemical synthesis. ijrst.comnih.gov Piperidine itself is a widely used secondary amine and reagent in the synthesis of more complex organic molecules. ijrst.com The substitution of two ethyl groups at the second carbon position gives this compound its specific identity and influences its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H19N |

| SMILES Code | CCC1(CC)NCCCC1 |

| CAS Number | 1554071-33-8 |

Data sourced from bldpharm.com

Structural Features and Stereochemical Considerations of Diethylpiperidines

The fundamental structure of any diethylpiperidine is the piperidine ring, a saturated six-membered heterocycle. nih.gov This ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. In this compound, two ethyl groups are attached to the same carbon atom (C2), which is adjacent to the nitrogen atom. This geminal substitution at the C2 position means that this specific molecule does not have a stereocenter at this position.

However, stereochemistry is a critical consideration for other isomers of diethylpiperidine. For instance, the determination of stereochemistry in natural products like the Cinchona alkaloids was aided by correlation with the cis form of 3,4-diethylpiperidine. acs.org The spatial arrangement of the alkyl groups (cis or trans) significantly impacts the physical and chemical properties of the molecule. acs.orgacs.org The piperidine ring is subject to rapid nitrogen inversion, where the lone pair on the nitrogen atom flips, and ring inversion between its two chair conformers. ijrst.com In substituted piperidines, the energetic preference for having a substituent in an equatorial versus an axial position influences the dominant conformation of the molecule. ijrst.com

Significance of Substituted Piperidines in Advanced Organic Synthesis Research

Substituted piperidines are of paramount importance in contemporary organic and medicinal chemistry. nih.govajchem-a.com The piperidine scaffold is a key structural component in numerous pharmaceuticals and biologically active natural products. nih.govlongdom.orgajchem-a.com Consequently, the development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant goal for modern organic chemists. nih.govajchem-a.com

The versatility of the piperidine ring allows for diverse substitution patterns, which in turn modulates the biological activity and pharmacokinetic properties of drug candidates. longdom.org Researchers have developed numerous synthetic strategies to access these valuable structures. These methods include the hydrogenation of substituted pyridines, various cyclization reactions such as aza-Michael additions, and multicomponent reactions that can build the heterocyclic ring in a single step. nih.govrsc.org The ability to control the stereochemistry during these syntheses is a major area of interest, as specific isomers are often required for desired biological effects. researchgate.net Highly substituted piperidine derivatives are crucial intermediates in the synthesis of compounds with potential applications as anticancer, anti-inflammatory, and anti-Alzheimer's agents. ajchem-a.comajchem-a.com

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2,2-diethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-9(4-2)7-5-6-8-10-9/h10H,3-8H2,1-2H3 |

InChI Key |

SUOUISKYHORYJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCN1)CC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,2 Diethylpiperidine

Elucidation of Fundamental Reaction Pathways in Piperidine (B6355638) Formation and Transformation

The formation of the piperidine ring can be achieved through numerous synthetic routes, including the hydrogenation of pyridine (B92270) derivatives, reductive amination, and various cyclization strategies. nih.gov The mechanisms underpinning these transformations often involve discrete steps such as nucleophilic attack, the formation of charged intermediates, and catalyst-mediated bond formation. nih.govnih.gov

Nucleophilic substitution is a fundamental process in the functionalization and synthesis of piperidine derivatives. In nucleophilic aromatic substitution (SNAr), piperidine often acts as the nucleophile. These reactions typically proceed via a two-step addition-elimination mechanism. libretexts.org The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uchile.cl The reaction is then completed by the departure of the leaving group in a second step. uchile.cl

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring, which are necessary to activate the substrate. libretexts.orgnih.gov For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine is a classic example where the nitro groups stabilize the negative charge of the intermediate. rsc.org The typical leaving group ability order in SNAr reactions is F > Cl ≈ Br > I. nih.gov

Kinetic studies on the reaction between 2,4-dinitrochlorobenzene and piperidine in various aprotic solvents have provided insight into the reaction mechanism. rsc.org Similarly, research on the reactions of 2,4-dinitrobenzenesulfonyl chloride with piperidine has shown that the reaction is favored in polar solvents capable of donating or accepting hydrogen bonds. uchile.cl In the case of nucleophilic substitution on N-methylpyridinium ions, the mechanism involves a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine adduct, followed by deprotonation. nih.gov

While the classic SN2 mechanism involves a concerted backside attack, its direct application to a phosphorus atom (SN2(P)) or a saturated carbon within a pre-formed ring can be complex. masterorganicchemistry.com More relevant to piperidine synthesis are intramolecular nucleophilic substitutions, where an amine attacks an electrophilic carbon within the same molecule to form the ring. nih.gov For example, a one-pot synthesis of cyclic amines can be achieved from amino alcohols via chlorination with SOCl₂, followed by intramolecular cyclization, which obviates the need for traditional protection-deprotection sequences. organic-chemistry.org

Radical-mediated reactions offer powerful methods for constructing piperidine rings, often proceeding under mild conditions. organic-chemistry.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization. mdpi.com

A common strategy is the radical cyclization of unsaturated amines. For example, cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govmdpi.com This process is thought to involve a competitive pathway between radical rebound and a 1,5-hydrogen atom transfer, which can sometimes lead to by-product formation. mdpi.com Another approach involves the generation of N-centered radicals from N-fluoride amides using copper catalysts, which then undergo C-H activation and cyclization. acs.org

Reductive radical conjugate additions represent another pathway. Here, alkyl radicals, generated via cobalt/iridium catalysis from alkyl bromides, add to an acceptor, initiating a sequence that results in the piperidine ring. organic-chemistry.org The selective formation of piperidines over the thermodynamically favored pyrrolidines can be achieved through iodine-catalyzed Csp³–H amination under visible light. acs.org This method involves two catalytic cycles: a radical C–H functionalization and an iodine-catalyzed C–N bond formation, effectively altering the typical Hofmann–Löffler reaction preference. acs.org The electroreductive cyclization of imines with dihaloalkanes also proceeds through a radical anion intermediate, which undergoes nucleophilic attack and subsequent cyclization. nih.gov

Role of Iminium Ions and Related Reactive Species in Reaction Mechanisms

Iminium ions are critical reactive intermediates in many piperidine synthesis and functionalization reactions. numberanalytics.com They are typically formed from the reaction of an aldehyde or ketone with a secondary amine, such as piperidine, often in the presence of an acid catalyst. numberanalytics.comsci-hub.se The electrophilic carbon of the iminium ion is highly susceptible to attack by nucleophiles. numberanalytics.com

A well-studied example is the piperidine-catalyzed Knoevenagel condensation. acs.orgnih.gov Theoretical calculations have shown that the reaction between benzaldehyde (B42025) and acetylacetone (B45752), catalyzed by piperidine in methanol (B129727), proceeds through several key intermediates, including a carbinolamine, an iminium ion, and an enolate. sci-hub.seacs.orgnih.gov The formation of the iminium ion from the carbinolamine intermediate is often the rate-determining step. acs.orgnih.gov This step involves the elimination of a hydroxide (B78521) ion, which then deprotonates the acetylacetone to form an enolate. acs.orgnih.gov The enolate subsequently attacks the iminium ion, leading to an addition intermediate that eliminates the piperidine catalyst to form the final product. acs.orgnih.gov

Iminium ions are also key in reductive hydroamination/cyclization cascades of alkynes, where acid-mediated functionalization of the alkyne leads to an enamine, which then forms an iminium ion that is subsequently reduced to the piperidine. nih.govmdpi.com Similarly, Lewis acid-catalyzed reactions of semicyclic N,O-acetals are proposed to proceed through the transient formation of acyclic iminium ion species as reactive intermediates. acs.org These intermediates are central to various synthetic strategies, including aza-Diels-Alder reactions for constructing complex heterocycles like piperidines. numberanalytics.com

Catalytic Mechanisms in Diethylpiperidine Synthesis and Functionalization (e.g., Lewis Acid, Brønsted Acid Catalysis)

Catalysis is fundamental to the efficient and stereoselective synthesis of piperidine derivatives. Both Lewis acids and Brønsted acids play significant roles in activating substrates and controlling reaction pathways. rsc.orgresearchgate.net

Lewis Acid Catalysis: Lewis acids activate substrates by coordinating to lone pairs of electrons, typically on oxygen or nitrogen atoms. acs.org This activation is crucial in many ring-forming reactions. For example, the ene cyclization of 4-aza-1,7-dienes to form 3,4-disubstituted piperidines can be catalyzed by various Lewis acids. rsc.org A screening of catalysts for a specific ene cyclization revealed that different Lewis acids can provide varying yields and diastereoselectivities. rsc.org Similarly, the carbonyl ene cyclization of certain aldehydes to yield 3,4-disubstituted piperidines is effectively catalyzed by Lewis acids like MeAlCl₂, with the potential to switch between kinetic and thermodynamic control based on the catalyst and reaction temperature. acs.org

In the synthesis of spiro[piperidine-3,2′-oxindoles] via a [4 + 2] cycloaddition, Scandium(III) triflate (Sc(OTf)₃) was found to be a highly effective catalyst. nih.gov The proposed mechanism involves the Lewis acid binding to an ester moiety, facilitating C-C bond cleavage of a cyclobutane (B1203170) precursor and subsequent reaction with an iminooxindole. nih.gov Metal triflates, particularly Sc(OTf)₃, are also excellent catalysts for nucleophilic substitution reactions of 2-acyloxypiperidines with silyl (B83357) enolates, proceeding through an acyliminium cation intermediate. acs.orgnih.govacs.org

Table 1: Effect of Lewis Acid Catalysts on the Ene Cyclization of Oxazolidinone 7 Data sourced from a study on Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. rsc.org

| Entry | Lewis Acid (1 equiv.) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Me₂AlCl | 4 | 88 | 1 : 1.3 |

| 2 | Et₂AlCl | 4 | 75 | 1 : 1.5 |

| 3 | TiCl₄ | 0.5 | 95 | 1 : 2 |

| 4 | SnCl₄ | 0.5 | 95 | 1 : 2.5 |

| 5 | BF₃·OEt₂ | 20 | 80 | 1 : 2.5 |

Brønsted Acid Catalysis: Brønsted acids catalyze reactions by protonating substrates, thereby increasing their electrophilicity. frontiersin.org In piperidine synthesis, Brønsted acids are often used in condensation and cyclization reactions. For example, the synthesis of substituted piperidines from an aldehyde, an amine, and ethyl acetoacetate (B1235776) can be catalyzed by oxalic acid dihydrate. ajgreenchem.comajgreenchem.com Chiral phosphoric acids, a type of Brønsted acid, have been utilized for the enantioselective intramolecular cyclization of unsaturated acetals to synthesize functionalized chiral piperidines. umich.edu The proposed mechanism involves the formation of a mixed chiral phosphate (B84403) acetal, which undergoes a concerted, asynchronous SN2'-like displacement. umich.edu The stereoselectivity is attributed to the ability of the substrate to form a hydrogen bond with the phosphate oxygen atom of the catalyst in the transition state. umich.edu

Impact of Solvent Polarity and Reaction Medium on Mechanism and Kinetics

The choice of solvent can profoundly influence the rate, yield, and even the mechanism of a chemical reaction. ajgreenchem.comajgreenchem.com Solvent properties such as polarity, dielectric constant, and hydrogen-bonding capability affect the stabilization of reactants, intermediates, and transition states. rsc.orgajgreenchem.comajgreenchem.com

In the synthesis of substituted piperidines, kinetic studies have shown a significant solvent effect. ajgreenchem.comajgreenchem.com For the reaction of 4-methylbenzaldehyde, aniline, and ethyl acetoacetate, the reaction rate was found to be lower in methanol (dielectric constant ε = 32.70) than in ethanol (B145695) (ε = 24.55), a solvent with a lower dielectric constant. ajgreenchem.comajgreenchem.com This suggests that the transition state is less polar than the reactants and is therefore better stabilized in the less polar solvent. ajgreenchem.comajgreenchem.com The activation parameters (Ea, ΔHǂ, ΔSǂ) also vary with the solvent, indicating a change in the energy profile of the reaction. ajgreenchem.comajgreenchem.com

Table 2: Second-Order Rate Constants for Piperidine Formation in Different Solvents Data sourced from a kinetic investigation of the synthesis of highly substituted piperidines. ajgreenchem.com

| Temperature (°C) | k₁ (M⁻¹ min⁻¹) in Methanol | k₁ (M⁻¹ min⁻¹) in Ethanol |

| 25 | 0.046 | 0.208 |

| 30 | 0.076 | 0.291 |

| 35 | 0.124 | 0.404 |

| 40 | 0.199 | 0.559 |

In SNAr reactions of 1-fluoro-2,4-dinitrobenzene with piperidine, the solvent can determine the rate-limiting step. rsc.org In most aprotic solvents, the detachment of the leaving group is rate-limiting. However, in solvents with hydrogen-bond donor (HBD) properties, such as chloroform, the departure of the fluoride (B91410) ion is assisted by the solvent, and the formation of the intermediate becomes the rate-determining step. rsc.org The nature of the nucleophile and solvent also interact; the reaction of 2,4-dinitrobenzenesulfonyl chloride with piperidine is favored in polar solvents that can donate or accept hydrogen bonds, whereas its reaction with propylamine (B44156) is favored in solvents that can only accept hydrogen bonds. uchile.cl The dissociation of peptides to form diketopiperazines, a related cyclic diamide (B1670390) structure, also shows a strong solvent dependence, with the reaction rate increasing with decreasing solvent polarity. nih.gov

Advanced Spectroscopic Characterization of 2,2 Diethylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2,2-diethylpiperidine in solution. By analyzing various NMR experiments, the connectivity, chemical environment, and conformation of the molecule can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure and Substituent Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule.

Proton (¹H) NMR: Based on the molecule's structure, a predictable ¹H NMR spectrum can be outlined. The piperidine (B6355638) ring is expected to adopt a chair conformation. Protons on the same carbon atom in the ring (positions 3, 4, 5, and 6) are diastereotopic and should, in principle, give separate signals. The spectrum would feature signals corresponding to the N-H proton, the methylene (B1212753) protons of the piperidine ring, and the methylene and methyl protons of the two ethyl groups.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule, assuming the two ethyl groups are equivalent. The chemical shifts are influenced by hybridization and proximity to the electronegative nitrogen atom. The quaternary carbon (C2) would appear as a weak signal, a characteristic feature in ¹³C NMR.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂CH₃ | ~0.85 | Triplet (t) | ~8 |

| -CH₂ CH₃ | ~1.40 | Quartet (q) | ~28 |

| C4-H₂ | ~1.50 | Multiplet (m) | ~25 |

| C5-H₂ | ~1.60 | Multiplet (m) | ~27 |

| C3-H₂ | ~1.70 | Multiplet (m) | ~35 |

| N-H | ~1.90 (variable) | Broad Singlet (br s) | - |

| C6-H₂ | ~2.70 | Multiplet (m) | ~48 |

| C2 | - | - | ~60 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

2D NMR experiments are essential to unambiguously assign the signals predicted in 1D spectra and to confirm the molecular structure.

Correlation Spectroscopy (COSY): A H-H COSY experiment would reveal proton-proton coupling networks. Key expected correlations include those between the protons of the adjacent methylene groups in the piperidine ring (H-3 with H-4, H-4 with H-5, H-5 with H-6) and within the ethyl groups (CH₂ with CH₃). It would also show a correlation between the N-H proton and the adjacent C6 protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments to their corresponding carbon signals in the piperidine ring and the ethyl substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Vibrational spectroscopy probes the functional groups and bonding arrangements within the molecule. IR and Raman spectroscopy are complementary techniques governed by different selection rules. For a vibration to be IR active, it must cause a change in the molecule's dipole moment, while for it to be Raman active, it must cause a change in the molecule's polarizability.

The spectrum of this compound would be dominated by vibrations of the N-H, C-H, C-N, and C-C bonds.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Secondary Amine | 3350 - 3300 | Medium, broad | Weak |

| C-H Asymmetric Stretch | CH₃, CH₂ | 2960 - 2950 | Strong | Strong |

| C-H Symmetric Stretch | CH₃, CH₂ | 2870 - 2850 | Strong | Strong |

| CH₂ Scissoring | CH₂ | 1470 - 1445 | Medium | Medium |

| CH₃ Asymmetric Bending | CH₃ | ~1460 | Medium | Medium |

| CH₃ Symmetric Bending | CH₃ | ~1380 | Medium | Medium |

| C-N Stretch | Aliphatic Amine | 1220 - 1020 | Medium-Strong | Weak-Medium |

| Ring Vibrations | Piperidine Ring | 1100 - 800 | Medium-Weak | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure. For this compound (molecular formula C₉H₁₉N), the nominal molecular weight is 141.15 Da.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 141. This molecular ion is expected to be of odd mass, consistent with the nitrogen rule for compounds containing a single nitrogen atom. The fragmentation of aliphatic amines is typically dominated by α-cleavage (cleavage of a bond adjacent to the C-N bond), which leads to the formation of a stable, resonance-stabilized iminium cation.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Comments |

| 141 | [C₉H₁₉N]⁺˙ | - | Molecular Ion (M⁺˙) |

| 112 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) | Result of α-cleavage. Expected to be the base peak due to the stability of the resulting iminium cation. |

| 98 | [M - C₃H₇]⁺ | •C₃H₇ (Propyl radical) | Result of cleavage of the C3-C4 bond followed by rearrangement. |

| 84 | [C₅H₁₀N]⁺ | C₄H₁₁ (Butyl radical) | Fragmentation involving ring opening. |

Photoelectron Spectroscopy (PES) for Probing Electronic Structure and Ionization Potentials

Photoelectron spectroscopy is a technique used to measure the ionization potentials of molecules, providing insight into the energies of their molecular orbitals. For this compound, the lowest energy ionization potential would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO). In aliphatic amines, the HOMO is characteristically the non-bonding lone pair orbital on the nitrogen atom (n_N).

The electron-donating nature of the two ethyl groups at the C2 position would be expected to destabilize the nitrogen lone pair orbital compared to unsubstituted piperidine. This would result in a lower first ionization potential for this compound than for piperidine itself (which is approximately 8.7 eV). The value would likely be closer to that of other tertiary or highly substituted amines, such as triethylamine (B128534) (~7.5 eV). Subsequent, higher ionization potentials would correspond to the removal of electrons from the various C-C and C-N sigma (σ) bonding orbitals.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique requires a high-quality single crystal of the compound, which can be challenging to obtain. Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

If a suitable crystal were grown and analyzed, X-ray diffraction would provide a wealth of structural information, including:

Precise bond lengths and angles for all C-C, C-N, C-H, and N-H bonds.

Unambiguous confirmation of the piperidine ring's chair conformation.

The exact orientation and torsion angles of the two ethyl substituents relative to the ring.

Details of intermolecular interactions in the crystal lattice, primarily the nature of the hydrogen bonding involving the N-H group as a donor and a neighboring nitrogen atom as an acceptor, which dictates the crystal packing.

Computational Chemistry Approaches to 2,2 Diethylpiperidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting a variety of molecular properties with a good balance between accuracy and computational cost.

Prediction of Molecular Structures, Conformations, and Conformational Energies

DFT calculations can be employed to determine the most stable three-dimensional arrangements of atoms in the 2,2-diethylpiperidine molecule, known as its conformations. By calculating the potential energy surface of the molecule, researchers can identify various energy minima corresponding to different stable conformers. These calculations also provide the relative energies of these conformers, indicating which structures are more likely to be populated at a given temperature.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) associated with transition states. For this compound, this could involve studying its reactivity with various reagents, such as in N-alkylation or oxidation reactions.

A comprehensive search of scientific databases indicates that there are no specific published DFT studies that elucidate the reaction mechanisms and transition states involving this compound. While DFT has been used to study reactions of the parent piperidine (B6355638) molecule, this research has not been extended to the 2,2-diethyl derivative.

Determination of Molecular Properties and Electronic Distributions

DFT calculations can predict a range of molecular properties, including but not limited to, dipole moments, polarizability, and various spectroscopic parameters. Furthermore, analysis of the calculated electron density can reveal the electronic distribution within the this compound molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding its intermolecular interactions and reactivity.

Specific DFT calculations detailing the molecular properties and electronic distributions of this compound are not found in the current body of scientific literature.

Quantum Mechanical (QM) Simulations for Electron Behavior

Quantum mechanical simulations, which include methods like DFT and other ab initio techniques, provide a fundamental understanding of the behavior of electrons within a molecule. These simulations can be used to analyze molecular orbitals, predict ionization potentials and electron affinities, and visualize electron density distributions.

There is no specific research available that details the application of quantum mechanical simulations to study the electron behavior of this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational dynamics, showing how the molecule flexes and interconverts between different conformations in various environments (e.g., in a solvent or at different temperatures).

A search of the scientific literature did not yield any studies that have used Molecular Dynamics simulations to investigate the conformational dynamics of this compound.

Machine Learning Integration in Chemical Prediction and Data Analysis

Machine learning (ML) models are increasingly being used in chemistry to predict molecular properties, reaction outcomes, and to analyze large datasets of chemical information. In principle, ML models could be trained on data from computational chemistry or experimental measurements to predict properties of this compound or to analyze its chemical data.

Currently, there are no published studies that specifically apply machine learning techniques for the chemical prediction or data analysis of this compound.

Theoretical Structure-Property Correlations in Substituted Piperidines

Computational chemistry provides powerful tools for understanding the relationships between the three-dimensional structure of a molecule and its physicochemical properties. In the case of substituted piperidines, such as this compound, theoretical models are employed to predict conformational preferences, geometric parameters, and electronic properties, which collectively influence the molecule's behavior and interactions. These studies often rely on methods ranging from molecular mechanics to high-level quantum mechanical calculations like Density Functional Theory (DFT).

A central aspect of the computational analysis of this compound involves understanding the influence of the gem-diethyl group at the C2 position on the geometry of the piperidine ring. The piperidine ring typically adopts a stable chair conformation, similar to cyclohexane. However, the presence of two bulky ethyl groups on the same carbon atom introduces significant steric strain and leads to geometric distortions, a phenomenon related to the Thorpe-Ingold effect.

The conformational energy landscape of substituted piperidines is another critical area of computational investigation. While specific energy calculations for this compound are not extensively documented in the literature, data from related mono-substituted compounds illustrate the principles. For instance, in 2-methylpiperidine, the conformer with the methyl group in the equatorial position is favored over the axial conformer due to the avoidance of 1,3-diaxial steric interactions. acs.orgosi.lv In this compound, one ethyl group must occupy an axial-like position while the other is equatorial-like, creating inherent steric strain that defines the molecule's ground-state conformation and its dynamic behavior. Computational methods such as DFT and MP2 are used to calculate the energy differences between such conformers. acs.orgnih.gov

Below are data tables that illustrate the types of structure-property correlations derived from computational studies on substituted piperidines.

Table 1: Predicted Impact of Gem-Diethyl Substitution on Piperidine Ring Geometry (Thorpe-Ingold Effect) This table provides a qualitative comparison based on the theoretical principles of the Thorpe-Ingold effect, as specific calculated values for this compound are not available in the cited literature.

| Parameter | Unsubstituted Piperidine (Approx. Value) | This compound (Predicted Change) | Theoretical Justification |

| Internal Ring Angle (N-C2-C3) | ~111° | Decrease | Compression due to steric repulsion of external ethyl groups. nih.gov |

| External Angle (Et-C2-Et) | N/A | Increase (>109.5°) | Steric hindrance between the two bulky ethyl substituents. nih.gov |

| Ring Conformation | Chair | Distorted Chair | Strain introduced by the gem-diethyl group may cause localized flattening. |

Table 2: Representative Conformational Free Energy Differences (ΔG) for 2-Substituted Piperidines This table presents computationally derived data for simpler, mono-substituted piperidines to exemplify the steric effects that are modeled. The values indicate the energy penalty for a substituent occupying an axial position versus an equatorial one.

| Compound | Substituent (at C2) | ΔG (Equatorial → Axial) (kcal/mol) | Computational Method Reference |

| 1,2-Dimethylpiperidine | -CH₃ | +1.8 | M06-2X/6-311G(d,p) |

| 2-Methyl-1-phenylpiperidine | -CH₃ | -1.0 | M06-2X/6-311G(d,p) |

| 1-(2-Methyl-1-piperidyl)ethanone | -CH₃ | -3.2 | M06-2X/6-311G(d,p) |

Source: Data derived from computational studies on mono-substituted piperidines. acs.orgosi.lv

These theoretical approaches and the resulting data underscore the direct correlation between the specific substitution pattern on the piperidine ring and its fundamental chemical properties. For this compound, the gem-dialkyl substitution is the dominant structural feature, dictating its shape, conformational energetics, and, consequently, its potential interactions with other molecules.

Despite a comprehensive search of publicly available scientific literature, there is insufficient specific information regarding the chemical compound "this compound" to generate the requested article. The search did not yield detailed research findings, data tables, or specific examples of its application as a synthetic building block in the synthesis of complex organic molecules, pharmaceutical intermediates, or agrochemicals.

General searches for "this compound" and its role in organic synthesis, pharmaceuticals, and agrochemicals did not provide the necessary in-depth information to fulfill the requirements of the outlined article structure. The available literature tends to focus on the broader class of piperidine derivatives, with more common compounds such as 2,2,6,6-tetramethylpiperidine (B32323) and other substituted piperidines being more frequently cited.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "this compound as a Synthetic Building Block in Organic Chemistry" and its specified subsections. The lack of specific data in the public domain on this particular compound prevents the creation of the requested content.

Coordination Chemistry and Ligand Applications of 2,2 Diethylpiperidine

Metal-Ligand Interactions and Coordination Modes

No published studies detailing the specific metal-ligand interactions or coordination modes of 2,2-Diethylpiperidine were found. As a secondary amine, it would be expected to act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on its nitrogen atom. However, the severe steric bulk of the adjacent diethyl groups would heavily influence the strength and geometry of this interaction, a subject that has not been experimentally documented.

Stereochemical Influence on Metal Complex Formation

There is no available research on the stereochemical influence of this compound on the formation of metal complexes. While the ligand itself is achiral, its bulky nature could theoretically influence the geometry and isomerism of resulting complexes, but no examples are present in the literature.

Chelation Properties and Complex Stability

This compound is a monodentate ligand, meaning it can only bind to a metal ion at a single point (the nitrogen atom). By definition, it cannot exhibit chelation properties, as chelation requires a ligand to bind to a central metal ion through two or more donor atoms, forming a ring structure. No stability constants for complexes formed with this compound have been reported, though they are expected to be very low due to steric hindrance.

Influence on Metal Center Redox Chemistry and Catalytic Activity

No studies were found that investigate the influence of this compound on the redox chemistry of metal centers or its application in catalysis. While sterically demanding ligands can sometimes stabilize unusual oxidation states or influence catalytic selectivity, there is no evidence to suggest that this compound has been successfully employed in this capacity.

Molecular Interactions of 2,2 Diethylpiperidine with Biological Macromolecules Mechanism Focused

Binding Modes with Enzymes and Receptors: Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For piperidine (B6355638) derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes and receptors.

Typically, the piperidine ring, due to its flexible chair and boat conformations and its basic nitrogen atom, can participate in a range of interactions. These include:

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, or when protonated, as a hydrogen bond donor. This is a crucial interaction in many enzyme active sites.

Hydrophobic Interactions: The methylene (B1212753) groups of the piperidine ring contribute to hydrophobic interactions with nonpolar residues in a binding pocket.

Ionic Interactions: The protonated nitrogen can form strong ionic bonds with negatively charged amino acid residues like aspartate or glutamate.

In the context of acetylcholinesterase (AChE) , a key enzyme in the nervous system, various piperidine-containing inhibitors have been studied. Docking simulations reveal that the piperidine moiety often positions itself within the active site gorge, with the protonated nitrogen interacting with key aromatic residues such as tyrosine and tryptophan through cation-π interactions. For instance, in some benzamide (B126) derivatives containing a piperidine core, the carbonyl group forms a significant hydrogen bond with tyrosine 121 in the AChE active site mui.ac.irnih.gov.

Influence of the 2,2-Diethyl Substitution:

The presence of two ethyl groups at the C2 position of the piperidine ring would introduce significant steric bulk. This "gem-diethyl" group would likely have several consequences for the binding mode of 2,2-Diethylpiperidine compared to simpler piperidine derivatives:

Restricted Access: The steric hindrance from the diethyl groups could prevent the molecule from accessing narrow or constrained binding pockets.

Altered Orientation: To accommodate the bulky diethyl group, the molecule might adopt a different, potentially less optimal, binding orientation within the active site.

Enhanced Hydrophobic Interactions: The ethyl groups would increase the lipophilicity of that region of the molecule, potentially leading to stronger hydrophobic interactions with corresponding nonpolar pockets in the receptor.

Table 1: Predicted Binding Interactions of this compound with Acetylcholinesterase Active Site Residues (Hypothetical) This table is a hypothetical representation based on known interactions of piperidine derivatives and the predicted influence of the 2,2-diethyl group.

| Interaction Type | Key Amino Acid Residues (AChE) | Role of Piperidine Moiety | Predicted Influence of 2,2-Diethyl Group |

|---|---|---|---|

| Cation-π | Trp84, Tyr334 | Protonated nitrogen interacts with the aromatic rings. | May be maintained, but the orientation could be shifted due to steric clash. |

| Hydrogen Bonding | Tyr121, Ser200 | Piperidine nitrogen (as acceptor) or N-H (as donor). | Steric hindrance might prevent optimal alignment for hydrogen bonding. |

| Hydrophobic | Trp279, Phe330, Phe331 | Methylene groups of the piperidine ring. | Significantly enhanced due to the two ethyl groups, potentially favoring binding in larger hydrophobic pockets. |

Conformational Effects on Molecular Recognition and Target Affinity

The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is critical for its recognition by and binding to a biological target. The piperidine ring is conformationally flexible, existing primarily in chair conformations that can interconvert. The substituents on the ring can influence the preferred conformation and the energy barrier for this interconversion.

Influence of the 2,2-Diethyl Substitution:

The gem-diethyl group at the C2 position would impose significant conformational rigidity on the piperidine ring. This has two main potential effects:

Pre-organization: The diethyl groups would lock the ring into a more defined set of conformations. If one of these preferred conformations closely matches the bioactive conformation for a particular target, binding affinity could be enhanced. This is because less of an entropic penalty is paid upon binding.

Mismatched Conformation: Conversely, if the sterically enforced conformation does not fit well into the binding site of a target, the affinity will be significantly reduced. The rigidity of the ring would prevent it from adapting to the geometry of the binding pocket.

This conformational restriction can be a tool in drug design to enhance selectivity. A rigid conformation might fit perfectly in the target receptor but poorly in off-target receptors.

Structural Determinants of Ligand-Target Specificity and Selectivity

The specificity and selectivity of a ligand for its target are determined by the precise complementarity of its structural and chemical features with those of the binding site. For piperidine-based compounds, key structural determinants often include:

The substitution pattern on the piperidine ring: The position, size, and nature of substituents dictate the interactions with the target.

The stereochemistry of the substituents: Chiral centers on the piperidine ring or its substituents can lead to significant differences in binding affinity and biological activity between enantiomers.

Structure-activity relationship (SAR) studies on various series of piperidine derivatives have shown that even small changes, such as moving a substituent to an adjacent carbon or changing its stereochemistry, can drastically alter activity and selectivity.

Influence of the 2,2-Diethyl Substitution:

The 2,2-diethyl group acts as a major structural determinant with predictable effects on specificity and selectivity:

Steric Selectivity: As mentioned, the bulk of the diethyl group will prevent binding to targets with small or narrow binding pockets, thus providing a basis for selectivity against such targets.

Lipophilicity: The increased lipophilicity due to the ethyl groups will favor partitioning into and interacting with hydrophobic environments. This can influence which targets the molecule is likely to bind to. For example, it might favor interactions with transmembrane domains of receptors or enzymes with greasy active sites.

Inhibition Mechanisms of Target Enzymes (e.g., Acetylcholinesterase, DNA Gyrase, Kinases)

Piperidine derivatives have been shown to inhibit a wide range of enzymes through various mechanisms.

Acetylcholinesterase (AChE): Piperidine-based inhibitors of AChE are typically competitive inhibitors. researchgate.netsemanticscholar.org They bind to the active site of the enzyme, preventing the natural substrate, acetylcholine, from binding and being hydrolyzed. The piperidine moiety often contributes to binding at the peripheral anionic site or the catalytic active site of the enzyme. mui.ac.irnih.gov

DNA Gyrase: This bacterial enzyme is a crucial target for antibiotics. Some piperidine-containing compounds belong to a class of novel bacterial topoisomerase inhibitors (NBTIs). acs.org These molecules act as "gyrase poisons" by stabilizing the complex between the enzyme and cleaved DNA, which leads to double-strand breaks and bacterial cell death. The piperidine ring in these inhibitors often plays a role in positioning the molecule correctly within the enzyme-DNA complex.

Kinases: Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Many kinase inhibitors incorporate a piperidine ring in their structure. nih.govencyclopedia.pub These inhibitors are often ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the enzyme from using ATP to phosphorylate its substrates. The piperidine ring can form key interactions in this pocket, contributing to potency and selectivity. For example, in some p38 MAP kinase inhibitors, piperidine-substituted quinolinones have shown high potency. nih.gov

Influence of the 2,2-Diethyl Substitution:

The bulky and lipophilic nature of the 2,2-diethyl group would likely modulate these inhibitory activities:

For AChE , the steric bulk might hinder the optimal positioning in the active site gorge, potentially reducing inhibitory potency compared to less substituted analogues.

For DNA gyrase , the ability to intercalate or bind within the complex enzyme-DNA interface could be negatively impacted by the sterically demanding diethyl groups. However, if a large hydrophobic pocket is present, the ethyl groups could enhance binding.

For kinases , the ATP binding site has regions of varying size and hydrophobicity. The this compound moiety could be beneficial for binding to kinases with larger, more open, and hydrophobic pockets, potentially leading to selective inhibition of certain kinases over others.

Table 2: Overview of Inhibition Mechanisms for Piperidine Derivatives and Predicted Influence of 2,2-Diethyl Substitution

| Target Enzyme | General Mechanism for Piperidine Derivatives | Predicted Influence of this compound Moiety |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition by binding in the active site gorge. | Potential for reduced potency due to steric hindrance in the narrow gorge. |

| DNA Gyrase | Stabilization of the enzyme-DNA cleavage complex (gyrase poisoning). | Steric bulk may interfere with binding, but enhanced lipophilicity could favor interaction with hydrophobic pockets if present. |

| Kinases | ATP-competitive inhibition by binding in the ATP pocket. | May enhance selectivity for kinases with larger, more hydrophobic ATP-binding sites. |

Interaction with Cellular Components (e.g., Bacterial Cell Membranes)

The interaction of small molecules with cellular membranes is a critical aspect of their biological activity, governing their ability to reach intracellular targets and, in some cases, being a direct mechanism of action. The physicochemical properties of a molecule, particularly its lipophilicity and charge, determine how it interacts with the lipid bilayer of a cell membrane.

Piperidine-containing molecules, being basic, can be protonated at physiological pH. This positive charge can lead to electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. The hydrophobic parts of the molecule can then insert into the nonpolar core of the membrane. This interaction can disrupt the membrane's integrity, leading to leakage of cellular contents and cell death. This is a common mechanism for certain types of antimicrobial compounds.

Influence of the 2,2-Diethyl Substitution:

The 2,2-diethyl group would significantly increase the lipophilicity of the piperidine moiety. This would likely enhance its interaction with bacterial cell membranes:

Increased Membrane Partitioning: The higher lipophilicity would favor the partitioning of the molecule from the aqueous environment into the lipid bilayer.

Deeper Insertion: The bulky, nonpolar diethyl group could act as a hydrophobic anchor, promoting deeper insertion into the membrane core.

Enhanced Disruptive Potential: By inserting more deeply and occupying more volume within the lipid bilayer, this compound-containing compounds might be more effective at disrupting the packing of lipids, potentially leading to greater membrane permeabilization and stronger antimicrobial effects compared to less substituted piperidines.

Future Research Horizons for this compound: A Roadmap for Innovation

The saturated nitrogen heterocycle, this compound, represents a structural motif with significant potential for development across various chemical disciplines. While its fundamental properties are established, the exploration of its full capabilities through modern chemical methodologies remains a fertile ground for research. This article outlines key future research directions and unexplored avenues for this compound, focusing on the development of advanced synthetic strategies, deeper mechanistic understanding, the integration of computational and data-driven approaches, and the exploration of novel concepts in coordination chemistry.

Q & A

Q. What are the optimal synthetic routes for 2,2-diethylpiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : To synthesize this compound, consider nucleophilic substitution or reductive amination. For example, alkylation of piperidine with diethyl halides (e.g., diethyl bromide) under anhydrous conditions in polar aprotic solvents (e.g., DMF) at 60–80°C can yield the product. Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation. Optimize yield by varying catalyst (e.g., K₂CO₃ vs. NaH) and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for two triplets (δ ~0.9–1.1 ppm) from the ethyl groups and a multiplet (δ ~2.5–3.0 ppm) for the piperidine protons.

- ¹³C NMR : Peaks at δ ~10–15 ppm (CH₃ of ethyl), δ ~20–25 ppm (CH₂ of ethyl), and δ ~45–55 ppm (piperidine carbons).

- IR : Absence of N-H stretches (~3300 cm⁻¹) confirms secondary amine formation.

Cross-validate with high-resolution MS (m/z calculated for C₉H₁₉N: 141.1518) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact due to potential irritancy. Store under inert gas (N₂/Ar) to prevent oxidation. For spills, neutralize with dilute HCl (for basic residues) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does steric hindrance from the diethyl groups in this compound affect its reactivity in organocatalytic applications?

- Methodological Answer : Perform comparative kinetic studies with unsubstituted piperidine in model reactions (e.g., aldol condensation). Use DFT calculations (B3LYP/6-31G*) to analyze transition-state geometries and steric maps. Experimental data (reaction rates, enantiomeric excess) can be correlated with computational results to quantify steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct meta-analysis of published datasets, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability), solvent (DMSO vs. aqueous buffer), and purity (>95% required). Validate inconsistencies using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch variability .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?

- Methodological Answer : Functionalize the amine group with carboxylate or pyridyl linkers. Characterize MOF porosity via BET surface area analysis and gas (e.g., CO₂, H₂) adsorption isotherms at 77K. Compare with analogous frameworks using piperidine or morpholine to assess the impact of ethyl substituents on pore geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.